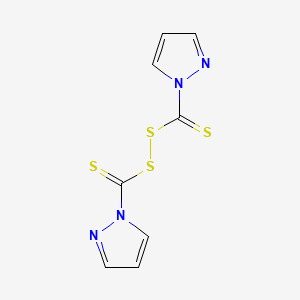
1,1'-(dithiodicarbonothioyl)bis-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is a sulfur-containing heterocyclic compound with the molecular formula C8H6N4S4. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of sulfur atoms in its structure adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole typically involves the reaction of pyrazole derivatives with sulfur-containing reagents. One common method is the reaction of pyrazole with carbon disulfide (CS2) in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(dithiodicarbonothioyl)bis-1H-Imidazole: Similar in structure but contains imidazole rings instead of pyrazole rings.
1,1’-(dithiodicarbonothioyl)bis-1H-Triazole: Contains triazole rings, offering different chemical properties and reactivity.
1,1’-(dithiodicarbonothioyl)bis-1H-Tetrazole: Features tetrazole rings, which can provide unique biological activities.
Uniqueness
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is unique due to the presence of pyrazole rings, which offer distinct reactivity and biological activity compared to other heterocyclic compounds. The sulfur atoms in its structure also contribute to its unique chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6N4S4 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
pyrazole-1-carbothioylsulfanyl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H6N4S4/c13-7(11-5-1-3-9-11)15-16-8(14)12-6-2-4-10-12/h1-6H |
Clave InChI |
WBCSTUXWHWFJDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C(=S)SSC(=S)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


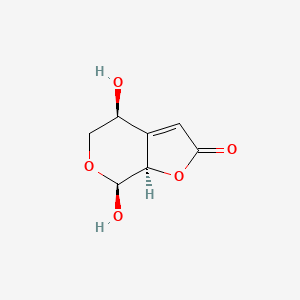
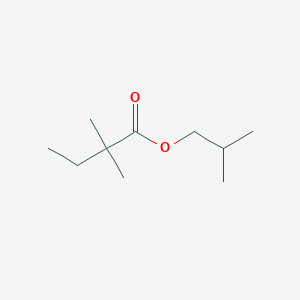
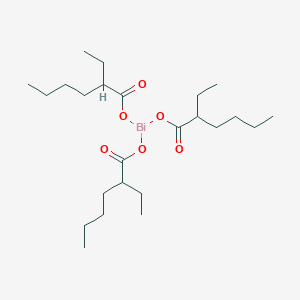
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
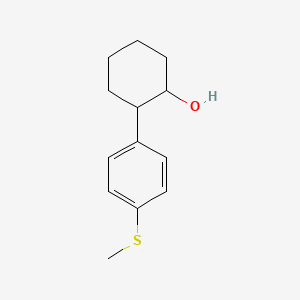
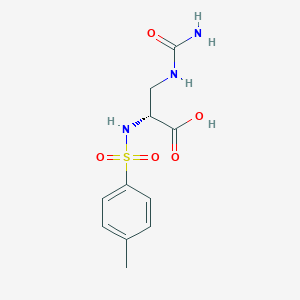
![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)
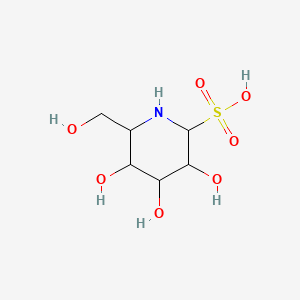
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)


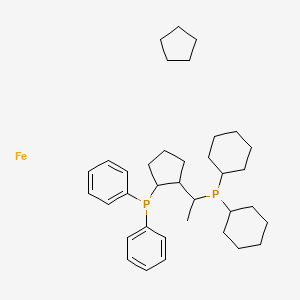
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)

